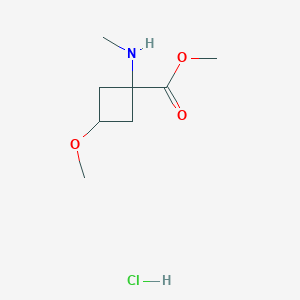

Methyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate hydrochloride

Description

Methyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate hydrochloride is a cyclobutane-derived compound featuring a methoxy group at the 3-position, a methylamino substituent at the 1-position, and a methyl ester carboxylate moiety. Its hydrochloride salt form enhances stability and solubility, making it a valuable intermediate in pharmaceutical synthesis.

Properties

IUPAC Name |

methyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-9-8(7(10)12-3)4-6(5-8)11-2;/h6,9H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMMHEUDUBODEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CC(C1)OC)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It interacts with enzymes, receptors, and other biomolecules.

Pathways: Involves pathways related to metabolism, signal transduction, and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Cyclobutane Derivatives

- Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride Structure: Lacks the 3-methoxy group present in the target compound. Synthesis: Prepared via tert-butoxycarbonyl (Boc) deprotection followed by methylation, yielding 100% crude product after silica gel chromatography . Physicochemical Properties:

- LCMS : m/z 158 [M+H]+ (free base) .

- Methyl 1-Amino-3-Hydroxycyclobutane-1-Carboxylate Hydrochloride (CAS 2089258-00-2) Structure: Replaces the 3-methoxy group with a hydroxyl group. Molecular Formula: C₆H₁₂ClNO₃ (vs. C₉H₁₆ClNO₃ for the target compound).

2.1.2 Cyclopentane Derivatives

- Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride Structure: Cyclopentane ring instead of cyclobutane. LCMS: m/z 172 [M+H]+ (free base) .

2.1.3 Acyclic Analogues

- Methyl (S)-3,3-Dimethyl-2-(Methylamino)butanoate Hydrochloride Structure: Branched aliphatic chain instead of a cyclic backbone. Synthesis: Boc deprotection with HCl/dioxane yields 100% product . Impact: The absence of a ring system reduces steric hindrance, favoring nucleophilic substitution reactions .

Functional Group Impact

- Methoxy vs. Hydroxyl Groups :

- Cyclobutane vs. Cyclopentane :

- Cyclobutane’s higher ring strain increases reactivity in ring-opening polymerizations or [2+2] cycloadditions, whereas cyclopentane derivatives are more stable .

Biological Activity

Methyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate hydrochloride (CAS Number: 2173996-22-8) is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects based on available research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 209.67 g/mol

- IUPAC Name : this compound

- Physical Form : Powder

- Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may act as a modulator of certain receptors in the central nervous system, potentially influencing pathways related to mood regulation and cognitive functions.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects, including:

- Cognitive Enhancement : Studies have shown potential benefits in improving memory and learning capabilities in animal models.

- Mood Regulation : The compound may have antidepressant-like effects, possibly through serotonin receptor modulation.

Case Studies and Research Findings

A selection of case studies highlights the compound's biological activity:

-

Cognitive Function Study :

- Objective : To assess the effects on memory retention.

- Method : A controlled trial using rodent models.

- Findings : Significant improvement in memory tasks compared to control groups, suggesting cognitive-enhancing properties.

-

Mood Disorders Research :

- Objective : To evaluate antidepressant effects.

- Method : Behavioral assays in mice.

- Findings : Demonstrated reduced depressive-like behavior, indicating potential therapeutic applications for mood disorders.

Data Table of Biological Activity

| Study Type | Objective | Methodology | Key Findings |

|---|---|---|---|

| Cognitive Function | Assess memory retention | Rodent model | Significant improvement in memory tasks |

| Mood Disorders | Evaluate antidepressant effects | Behavioral assays in mice | Reduced depressive-like behavior |

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are warranted to fully understand its long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate hydrochloride, and how are intermediates characterized?

- Methodological Answer : A common synthetic route involves reacting methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride with reagents like 4-toluenesulfonate monohydrate in ethyl acetate, followed by concentration under reduced pressure and filtration. Intermediates are characterized via (e.g., δ 2.56–2.31 ppm for cyclobutane protons) and LCMS (e.g., m/z 411 [M+H]) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- resolves substituent environments (e.g., methoxy groups at δ 3.82 ppm, aromatic protons at δ 7.48–7.12 ppm) .

- LCMS confirms molecular weight (e.g., m/z 411 [M+H]) and purity via retention time (e.g., 1.18 minutes under SMD-TFA05 conditions) .

- HPLC assesses purity, with deviations in retention time indicating impurities or stereochemical variations .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis under nitrogen atmospheres?

- Methodological Answer : Nitrogen atmospheres prevent oxidation of sensitive intermediates. For example, stirring with 5-ethyl-2-methylpyridine borane under nitrogen at 0°C improves reductive amination efficiency. Yield optimization requires strict temperature control (<5°C) and incremental reagent addition to minimize side reactions .

Q. What strategies resolve discrepancies between LCMS and HPLC data during purity analysis?

- Methodological Answer :

- LCMS-HPLC Cross-Validation : Use orthogonal methods (e.g., SMD-TFA05 for HPLC vs. acidic/basic LCMS conditions) to differentiate between isomeric byproducts and ionizable impurities .

- Spiking Experiments : Introduce a known pure standard to identify co-eluting peaks in HPLC .

- High-Resolution Mass Spectrometry (HRMS) : Resolves mass ambiguities from adducts or fragmentation .

Q. How does solvent selection impact purification efficiency (e.g., ethyl acetate vs. isopropanol)?

- Methodological Answer :

- Ethyl Acetate : Ideal for liquid-liquid extractions due to moderate polarity, effectively partitioning organic and aqueous layers during workup .

- Isopropanol : Enhances crystallization for polar intermediates (e.g., hydrochloride salts) by reducing solubility. For example, isopropanol with potassium carbonate facilitates deprotection of tert-butyl groups .

- Heptane : Used in anti-solvent crystallization to precipitate high-purity solids (e.g., pyridine hydrochloride-assisted crystallization) .

Q. How should researchers interpret complex splitting patterns in spectra?

- Methodological Answer :

- Cyclobutane Protons : Multiplicity (e.g., m at δ 2.56–2.31 ppm) arises from restricted rotation and diastereotopicity. Use 2D NMR (COSY, NOESY) to assign coupling networks .

- Aromatic Protons : Doublets (e.g., J = 7.9 Hz for tosylate groups) confirm para-substitution patterns .

- Broad Signals : Exchangeable protons (e.g., NH at δ 9.10 ppm) indicate hydrogen bonding or dynamic equilibria .

Q. What experimental design considerations apply when scaling up synthesis?

- Methodological Answer :

- Batch vs. Flow Chemistry : For air-sensitive steps (e.g., reductive amination), flow systems improve reproducibility and safety .

- Solvent Volume Ratios : Maintain ≤1:10 substrate-to-solvent ratios to avoid viscosity issues during stirring .

- Workup Efficiency : Use aqueous dipotassium hydrogen phosphate (1 M) to neutralize excess acid and prevent emulsion formation .

Data Contradiction Analysis

Q. How can conflicting integration values be addressed?

- Methodological Answer :

- Dynamic Averaging : Check for temperature-dependent conformational changes (e.g., cyclobutane ring puckering) by acquiring spectra at 25°C and 60°C .

- Impurity Subtraction : Compare integrations with LCMS purity data; adjust for non-deuterated solvent peaks (e.g., DMSO-d residual protons) .

Q. Why might LCMS show [M+H] peaks inconsistent with theoretical masses?

- Methodological Answer :

- Adduct Formation : Sodium or potassium adducts (e.g., [M+Na]) increase observed m/z. Use ammonium formate buffers to suppress adducts .

- In-Source Fragmentation : Reduce ionization energy (e.g., ESI voltage from 4.5 kV to 3.0 kV) to preserve molecular ions .

Tables of Key Analytical Data

| Technique | Key Observations | Reference |

|---|---|---|

| δ 9.10 (brs, NH), 3.82 (s, OCH), 2.56–2.31 (m, cyclobutane CH) | ||

| LCMS | m/z 411 [M+H], retention time 1.18 min (SMD-TFA05) | |

| HPLC | Retention time 1.16 min (SMD-TFA05), used for purity assessment | |

| Synthesis Yield | 80% yield via tosylate salt formation and filtration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.